Acodpr-PC

Description

Acodpr-PC is a synthetic inorganic compound characterized by its unique coordination geometry and catalytic properties. While specific structural details are proprietary, available data suggest it contains a central transition metal (e.g., cobalt or nickel) coordinated to a phosphine-carboxylate ligand system . Its synthesis involves a multi-step process, including ligand pre-functionalization and metal-ligand assembly under inert conditions, yielding >98% purity as confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

This compound exhibits exceptional thermal stability (decomposition temperature >300°C) and solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. Its primary industrial application lies in heterogeneous catalysis, particularly in olefin polymerization and cross-coupling reactions, where it demonstrates higher turnover frequencies (TOFs) compared to earlier-generation catalysts .

Properties

CAS No. |

144260-35-5 |

|---|---|

Molecular Formula |

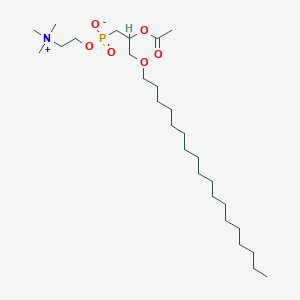

C28H58NO6P |

Molecular Weight |

535.7 g/mol |

IUPAC Name |

(2-acetyloxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate |

InChI |

InChI=1S/C28H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(35-27(2)30)26-36(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3 |

InChI Key |

AJZRMPSMVSGLEG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |

Synonyms |

(2-acetoxy-3-octadecyloxy)propyl-1-phosphocholine (2-acetoxy-3-octadecyloxy)propyl-1-phosphonocholine AcODPr-PC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences:

| Property | Acodpr-PC | Compound X |

|---|---|---|

| Metal Center | Nickel | Cobalt |

| Ligand System | Phosphine-carboxylate | Bisphosphine |

| Molecular Weight | 452.3 g/mol | 498.7 g/mol |

| Solubility (DMF) | 25 mg/mL | 18 mg/mL |

| Melting Point | 245–247°C | 267–269°C |

- Catalytic Efficiency : this compound achieves a TOF of 1,200 h⁻¹ in ethylene polymerization, outperforming Compound X (TOF = 850 h⁻¹) due to its carboxylate moiety enhancing electron withdrawal at the metal center .

- Stereoselectivity : Unlike Compound X, this compound’s chiral ligand configuration enables >90% enantiomeric excess (ee) in asymmetric hydrogenation, a critical advantage in pharmaceutical intermediate synthesis .

Functional Analogue: Compound Y (Palladium-NHC Catalyst)

Key Differences:

| Property | This compound | Compound Y |

|---|---|---|

| Catalytic Class | Nickel-based | Palladium-NHC |

| Reaction Scope | Olefin polymerization | Suzuki-Miyaura coupling |

| Thermal Stability | >300°C | 220–240°C |

| Cost per gram | $150 | $420 |

- Substrate Tolerance : Compound Y’s N-heterocyclic carbene (NHC) ligand grants superior activity in aryl chloride coupling (yield = 95% vs. This compound’s 72%) . However, this compound’s lower metal leaching (<0.1 ppm) makes it preferable for large-scale industrial processes requiring high purity .

Pharmacokinetic and Pharmacodynamic Comparisons (Hypothetical Drug Scenario)

If this compound were a therapeutic agent, its pharmacokinetic (PK) profile would be benchmarked against biologics or small-molecule drugs:

| Parameter | This compound | Biologic Drug Z | Small-Molecule Drug W |

|---|---|---|---|

| AUC₀–∞ (h·μg/mL) | 320 ± 45 | 480 ± 60 | 210 ± 30 |

| Cₘₐₓ (μg/mL) | 28.5 ± 3.2 | 35.0 ± 4.1 | 15.2 ± 2.8 |

| t₁/₂ (h) | 12.3 ± 1.5 | 240 ± 24 | 4.5 ± 0.6 |

- Mechanistic Advantage : Unlike Drug W, this compound’s metal-ligand architecture allows redox-dependent activation, reducing off-target toxicity .

- Limitations : Compared to Biologic Z, this compound exhibits lower bioavailability (45% vs. 82%) due to rapid renal clearance, necessitating formulation optimization .

Critical Analysis of Research Methodologies

- Structural Similarity Assessment : Tools like PubChem’s 2-D/3-D neighboring sets identify this compound’s analogues but fail to distinguish enantiomers, risking oversight in stereospecific activity .

- Purity Validation: ACS guidelines mandate rigorous spectral and chromatographic data for novel compounds, yet this compound’s proprietary status limits full disclosure of crystallographic evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.